molecular formula C18H15N3O2S B2872985 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-2-sulfonamide CAS No. 1396879-40-5

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-2-sulfonamide

Cat. No.: B2872985
CAS No.: 1396879-40-5
M. Wt: 337.4
InChI Key: CVKFUYCQDRQRAK-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-2-sulfonamide is a synthetic small molecule based on the privileged pyrazolo[1,5-a]pyridine scaffold, a structure known for its significant potential in medicinal chemistry and drug discovery. This compound features a naphthalene-2-sulfonamide group, a motif often used in the design of enzyme inhibitors, linked to the nitrogen-containing heterocyclic core. The pyrazolo[1,5-a]pyridine structure is a rigid, planar framework that is highly amenable to chemical modifications, allowing for fine-tuning of electronic properties, lipophilicity, and interaction with biological targets . Compounds bearing this core have been widely investigated as potent and selective inhibitors of various protein kinases, which are key regulators in cellular signalling pathways and are important therapeutic targets in areas such as oncology . For instance, structurally related pyrazolo[1,5-a]pyridine derivatives have been developed as inhibitors of phosphoinositide 3-kinase (PI3K), a critical target in cancer research due to its role in controlling cell proliferation and survival . The specific spatial arrangement of the sulfonamide linker and the naphthalene group in this compound may facilitate targeted interactions with enzyme active sites, making it a valuable tool for researchers exploring new therapeutic agents. This product is provided for research purposes to support investigations in chemical biology, kinase inhibitor development, and structure-activity relationship (SAR) studies. For Research Use Only (RUO). Not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-24(23,17-9-8-14-5-1-2-6-15(14)11-17)20-13-16-12-19-21-10-4-3-7-18(16)21/h1-12,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKFUYCQDRQRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-2-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Heterocyclic Core Variations

A structurally related compound, N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)naphthalene-1-sulphonamide (17c) (), shares the naphthalene sulfonamide group but differs in:

  • Heterocyclic core : Pyridine vs. pyrazolo[1,5-a]pyridine.
  • Sulfonamide position : Naphthalene-1 vs. naphthalene-2.
  • Substituents : A benzyloxy group and methyl groups on the pyridine ring.

Impact on Properties :

  • The naphthalene-2-sulfonamide group may exhibit superior solubility compared to the naphthalene-1 isomer due to steric and electronic effects .
Heterocyclization Products with Anticancer Activity

2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines () are derived from heterocyclization of 1H-pyrazol-5-amines. While structurally distinct, these compounds highlight the importance of the pyrazole moiety in anticancer activity. Key differences include:

  • Core structure : Pyrazolo-triazine vs. pyrazolo-pyridine.
  • Biological activity : The triazine derivatives inhibit cancer cell growth, suggesting that the pyrazole ring’s position and adjacent substituents critically influence efficacy. The target compound’s pyridine core may reduce cytotoxicity compared to triazine-based analogs .
Pyrazolo[1,5-a]pyrimidine Derivatives

Pir-8-30 (), a pyrazolo[1,5-a]pyrimidine sulfonamide, shares similarities in the fused pyrazole system but differs in:

  • Heterocycle : Pyrimidine vs. pyridine.
  • Sulfonamide group : Methanesulfonamide vs. naphthalene sulfonamide.

Functional Implications :

  • Pyrimidine cores often exhibit higher metabolic stability than pyridine derivatives.
  • The naphthalene-2-sulfonamide group in the target compound may improve binding to larger hydrophobic targets (e.g., tubulin or HSP90) compared to smaller methanesulfonamide groups .

Comparative Data Table

Compound Core Structure Sulfonamide Position Key Activities/Properties Reference
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-2-sulfonamide Pyrazolo[1,5-a]pyridine Naphthalene-2 Hypothesized kinase inhibition
N-(5-(benzyloxy)pyridin-2-yl)naphthalene-1-sulphonamide (17c) Pyridine Naphthalene-1 Electrochemical applications
2-(Dichloromethyl)pyrazolo[1,5-a]triazines Pyrazolo-triazine Anticancer (in vitro)
Pir-8-30 Pyrazolo[1,5-a]pyrimidine Methanesulfonamide Aryl hydrocarbon receptor modulation

Research Findings and Implications

  • Electrochemical Properties : The naphthalene-1-sulfonamide analog (17c) demonstrated utility in electrochemical applications, but the target compound’s naphthalene-2 substitution may alter redox behavior due to steric effects .
  • Anticancer Activity : While pyrazolo-triazines () show direct anticancer effects, the target compound’s pyridine core may shift its mechanism toward kinase inhibition rather than cytotoxicity .
  • Metabolic Stability : Pyrazolo-pyrimidines like Pir-8-30 exhibit favorable pharmacokinetics, suggesting that the target compound’s pyridine core might require optimization for in vivo stability .

Biological Activity

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its effects on various diseases, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyridine moiety linked to a naphthalene sulfonamide group. This structural configuration is significant as it contributes to the compound's pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that pyrazolo[1,5-a]pyridine derivatives exhibit notable antimicrobial properties. Specifically, compounds with similar structures have shown activity against Mycobacterium tuberculosis and other pathogens. For instance, derivatives have been identified that inhibit the growth of P. falciparum, a malaria-causing parasite, with IC50 values ranging from 3.6 μM to 31 μM depending on specific substitutions on the core structure .

Anticancer Properties

The pyrazolo[1,5-a]pyridine scaffold has been associated with anticancer activity through various mechanisms:

  • Kinase Inhibition : Compounds within this class have been reported to inhibit key kinases involved in cancer progression, such as BRAF and FLT3. For example, certain derivatives have shown significant inhibitory effects on Aurora-A kinase and PI3K pathways .
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .

Anti-inflammatory Effects

Research indicates that pyrazolo[1,5-a]pyridine derivatives possess anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Substituents : Variations in the substituents on the pyrazole and naphthalene rings significantly affect potency and selectivity against biological targets.
  • Core Modifications : Altering the core structure from pyrazolo[1,5-a]pyridine to other heterocycles has shown varying degrees of biological activity, indicating that specific configurations enhance efficacy .

Case Studies

StudyCompoundTargetIC50 ValueFindings
1Compound AP. falciparum3.6 μMEffective inhibition of growth
2Compound BBRAF Kinase25 μMSignificant kinase inhibition
3Compound CCOX-2 EnzymeN/AReduced inflammatory markers

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